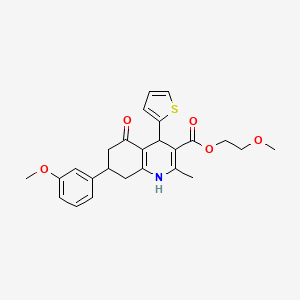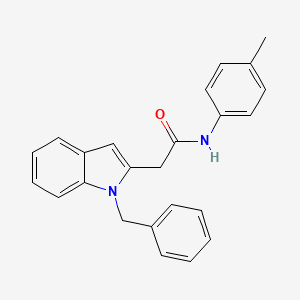![molecular formula C25H21F2N3O3S B11094435 N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11094435.png)
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide, also known by its systematic name 1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine , is a complex organic compound with the molecular formula C₁₄H₁₁F₂N and a molecular weight of approximately 231.24 g/mol . Its chemical structure features a fused imidazolidine ring system with fluorophenyl and methoxybenzyl substituents.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through the condensation of 4-fluorobenzaldehyde with 4-methoxybenzylamine, followed by cyclization and subsequent functional group transformations. Detailed reaction conditions and intermediates are available in the literature.
Industrial Production: While specific industrial production methods are proprietary, pharmaceutical and chemical companies may employ similar synthetic routes on a larger scale to produce N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide for research and development purposes.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substituents can be replaced under appropriate conditions.
Common Reagents: Reagents commonly used include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-aminomethyl-2-thioxoimidazolidin-4-yl]acetamide.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and reactivity.
Biological Studies: It may serve as a probe for investigating biological pathways.
Industry: Its derivatives could be useful in materials science or agrochemicals.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
. These compounds may share some structural features but differ in their reactivity and applications.
Properties
Molecular Formula |
C25H21F2N3O3S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H21F2N3O3S/c1-33-21-12-2-16(3-13-21)15-29-22(14-23(31)28-19-8-4-17(26)5-9-19)24(32)30(25(29)34)20-10-6-18(27)7-11-20/h2-13,22H,14-15H2,1H3,(H,28,31) |
InChI Key |
XXEVWMTWFYIZAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-({2-[(4-chlorobenzyl)oxy]naphthalen-1-yl}methylidene)-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11094356.png)
![2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11094368.png)
![2,4-dichloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11094383.png)


![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B11094396.png)

![3-{[(benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B11094405.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl]piperazine](/img/structure/B11094407.png)
![2-{[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11094408.png)
![(4Z)-6-(4-bromophenyl)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11094413.png)
![4-chloro-N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11094419.png)
![4-[(5-Chloro-2-methylphenyl)sulfonyl]morpholine](/img/structure/B11094421.png)
![3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one](/img/structure/B11094422.png)
